Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Amide Bond Formation: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICLJVFBWZYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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